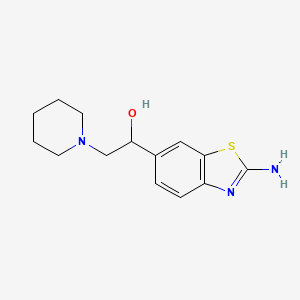

1-(2-Amino-1,3-benzothiazol-6-yl)-2-(piperidin-1-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Amino-1,3-benzothiazol-6-yl)-2-(piperidin-1-yl)ethanol, also known as ABEP, is a highly versatile and useful molecule with a wide range of applications in the fields of organic synthesis, biochemistry, and pharmacology. ABEP is a small molecule that is composed of an amine, a benzothiazole, and an ethanol, and is widely used as a building block for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. In addition to its use in organic synthesis, ABEP has also been studied for its potential use as an enzyme inhibitor, a ligand, and a drug delivery system.

Aplicaciones Científicas De Investigación

Synthesis and Biological Studies

The compound has been utilized in the synthesis of new pyridine derivatives, demonstrating notable antibacterial and antifungal activities. Patel et al. (2007) explored the synthesis of these derivatives using a combination of 2-amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride, leading to compounds with screened microbial activities (Patel & Agravat, 2007). Additionally, Dega-Szafran et al. (2017) investigated a three-component complex involving piperidine-ethanol, showcasing the importance of hydrogen-bonded interactions for molecular structure and charge delocalization (Dega‐Szafran et al., 2017).

Molecular Docking and Antimicrobial Activity

The creation of benzothiazolopyridine compounds through a process facilitated by piperidine in an ethanol medium under ultrasonic irradiation illustrates the method's efficiency in producing high-yield compounds. These compounds have been evaluated for activity against breast cancer targets, including estrogen and progesterone receptors, through molecular docking studies, indicating potential therapeutic applications (Shirani et al., 2021).

Antitumor Evaluation

Al-Omran et al. (2014) highlighted the antitumor potential of synthesized compounds involving 1-(benzothiazol-2-yl-thio)-acetonitrile. The compounds exhibited inhibitory effects against various human tumor cell lines, demonstrating the promise of benzothiazole derivatives in cancer treatment (Al-Omran et al., 2014).

Novel Synthesis Approaches

Research into the synthesis of N-amino-2-pyridones and cycloalkane ring-fused pyridines containing benzothiazole moiety offers insights into the development of efficient and simple procedures for creating fused heterocyclic nitrogen compounds. Such synthetic routes provide valuable methodologies for the production of diverse and potentially bioactive compounds (Elgemeie et al., 2000).

Propiedades

IUPAC Name |

1-(2-amino-1,3-benzothiazol-6-yl)-2-piperidin-1-ylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3OS/c15-14-16-11-5-4-10(8-13(11)19-14)12(18)9-17-6-2-1-3-7-17/h4-5,8,12,18H,1-3,6-7,9H2,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYJAAOIEYBNBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(C2=CC3=C(C=C2)N=C(S3)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Amino-1,3-benzothiazol-6-yl)-2-(piperidin-1-yl)ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidine-1-carboxylate](/img/structure/B2702971.png)

![2-Methyl-5-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2702975.png)

![Ethyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2702978.png)

![(R)-3-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B2702982.png)

![3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B2702983.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2702987.png)